molecular formula C14H15N3O3 B2561302 (2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide CAS No. 1351664-49-7

(2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2561302
CAS No.: 1351664-49-7
M. Wt: 273.292
InChI Key: YXCZHPBQMIWVOF-BQYQJAHWSA-N
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Description

“N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound. It contains a cinnamamide moiety, which is a type of aromatic amide, and an oxadiazole ring, which is a type of heterocyclic compound . The methoxyethyl group is an ether that could potentially increase the compound’s solubility in organic solvents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Antagonistic Activity and Synthesis

  • Serotonin Antagonism and Synthesis Innovations : Cinnamamides, conceived as structural analogs of serotonin, have shown potential as antimetabolites acting as antagonists of serotonin. These compounds were synthesized and tested for antiserotonin activity, highlighting their potential in pharmacological applications. The modification of these structures by introducing certain groups increased their potency as serotonin antagonists. This demonstrates the versatility of cinnamamide compounds in drug design and their potential in targeting serotonin-mediated processes (Dombro & Woolley, 1964).

Photodynamic Therapy Applications

  • Photodynamic Therapy : A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed high singlet oxygen quantum yields. These properties are critical for photodynamic therapy applications, especially for Type II photosensitizers in cancer treatment, demonstrating the potential of 1,3,4-oxadiazole derivatives in developing effective treatments (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Agents : Research on 1,3,4-oxadiazole bearing Schiff base moiety has shown promising antimicrobial and antioxidant activities. These compounds were synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as their capability to scavenge free radicals. This suggests the utility of 1,3,4-oxadiazole derivatives as potential antimicrobial and antioxidant agents, offering a pathway for the development of new therapeutic agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Antidepressant-like Effects

  • Antidepressant-like Action : The synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives demonstrated significant antidepressant-like activity in animal models. These findings indicate the therapeutic potential of cinnamamide derivatives in treating depression, showcasing the diverse pharmacological applications of these compounds (Deng, Wu, Wei, & Quan, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, many organic compounds are flammable, and some may be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

(E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-10-9-13-16-17-14(20-13)15-12(18)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,15,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZHPBQMIWVOF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=NN=C(O1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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